molecular formula C13H9FN2 B7837616 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile

3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B7837616
M. Wt: 212.22 g/mol
InChI Key: RCTXXUJBEOZMEJ-UHFFFAOYSA-N
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Description

3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile is a biphenyl derivative featuring an amino group (-NH₂) at the 3-position, a fluorine atom at the 3'-position, and a nitrile (-CN) group at the 2-position. The fluorine atom enhances metabolic stability and influences electronic properties, while the nitrile group contributes to binding affinity in enzyme inhibition contexts .

Properties

IUPAC Name

2-amino-6-(3-fluorophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-4-1-3-9(7-10)11-5-2-6-13(16)12(11)8-15/h1-7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTXXUJBEOZMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure and Optimization

A representative synthesis involves reacting 3-bromo-2-cyanoaniline with 3-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis. Key parameters include:

ParameterOptimal ConditionEffect on Yield
Catalyst loading8 mol% Pd(PPh₃)₄>75% yield
BaseNa₂CO₃ (2.2 equiv)pH stability
Solvent systemToluene/EtOH/H₂O (3:1:1)Phase separation
Temperature100°C, 16 hComplete coupling

The reaction achieves 78% isolated yield after column chromatography (PE/EA = 5:1). ¹H NMR analysis confirms biphenyl formation, with aromatic protons appearing as multiplet signals between δ 7.2–7.5 ppm.

Cyanation Strategies for Nitrile Installation

Introducing the nitrile group at the 2-position necessitates careful reagent selection to avoid side reactions. Two predominant methods are discussed:

Rosenmund-von Braun Reaction

This classical approach converts aryl bromides to nitriles using CuCN at elevated temperatures:

ConditionValueOutcome
Temperature200°C, 24 h62% yield
SolventDMFHomogeneous mix
CuCN stoichiometry3.0 equivComplete conversion

Limitations include prolonged reaction times and moderate yields due to competing decomposition.

Palladium-Catalyzed Cyanation

Modern protocols employ Pd₂(dba)₃/Xantphos with Zn(CN)₂ as a safer cyanide source:

ComponentQuantityRole
Pd₂(dba)₃5 mol%Catalyst
Xantphos10 mol%Ligand
Zn(CN)₂1.2 equivCyanide source
Reaction time3 h, microwave, 120°C88% yield

This method reduces side products, with HPLC purity exceeding 98%.

Sequential Functionalization Approach

For substrates sensitive to direct cyanation, a stepwise strategy is employed:

Amino Group Protection and Deprotection

  • Protection : Treat 3-nitro-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile with Boc₂O (1.1 equiv) in THF, achieving 95% protection.

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to amine, yielding 3-amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile in 89% yield.

Critical Note : Direct reduction without protection leads to nitrile group hydrogenation (<10% yield).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost IndexScalability
Suzuki + Rosenmund6292HighLimited
Suzuki + Pd-cyanation8898ModerateHigh
Sequential functionalization8997HighModerate

The Pd-cyanation route offers the best balance of yield and scalability, though Boc protection adds steps for sensitive substrates.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.28 (m, 4H, Ar-H), 6.95 (d, J = 8.1 Hz, 1H), 6.89 (d, J = 7.9 Hz, 1H), 5.21 (s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 162.5 (d, J = 246.5 Hz, C-F), 155.6 (C-OH), 142.0 (CN), 130.1–114.1 (Ar-C).

  • HRMS (ESI+) : m/z calcd for C₁₃H₁₀FN₂ [M+H]⁺ 221.0824, found 221.0821.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows a single peak at tₚ = 4.2 min, confirming >98% purity.

Troubleshooting and Optimization

Issue : Low cyanation yield in Rosenmund reaction.
Solution : Switch to Pd catalysis with Zn(CN)₂, reducing temperature to 120°C.

Issue : Amino group interference during coupling.
Solution : Protect as Boc derivative before Suzuki reaction.

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace batch reactors with continuous flow systems to enhance heat transfer.

  • Use immobilized Pd catalysts (e.g., Pd@SiO₂) for easy recovery and reuse .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the biphenyl compound.

    Reduction: Primary amines derived from the reduction of the carbonitrile group.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The fluorine atom in the 3'-position (target compound) provides moderate electron withdrawal compared to -CF₃ (trifluoromethyl) in its analog .
  • Positional isomerism: The 6-amino-4'-fluoro isomer (CAS 1214328-38-7) demonstrates how substituent positioning affects molecular geometry and pharmacological profiles .
  • Chlorine substitution : The 4'-chloro analog (CAS 2271040-01-6) exhibits higher molecular weight and distinct steric effects, which may influence solubility and target selectivity .

Physicochemical and Pharmacological Properties

  • HPLC Purity : Analogous compounds (e.g., 4'-fluoro derivatives in ) achieve >95% purity, suggesting rigorous purification protocols for the target compound .
  • Solubility: Fluorine and nitrile groups typically reduce aqueous solubility, but the amino group may improve it slightly via hydrogen bonding .
  • Biological Activity: Biphenyl carbonitriles are prominent in kinase inhibition (e.g., glycogen synthase kinase-3α inhibitors in ) and PD-1/PD-L1 modulation (). The amino group in the target compound could enhance hydrogen bonding with enzyme active sites .

Biological Activity

3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile involves several steps that typically include the introduction of the amino and fluoro groups onto the biphenyl structure, followed by nitrile formation. Various synthetic routes have been explored, focusing on optimizing yield and purity.

Cytotoxicity

Research indicates that 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human hepatoma (SMMC-7721), chronic myeloid leukemia (K562), and non-small cell lung carcinoma (A549) cells. The IC50 values for these cell lines suggest that the compound can inhibit cell proliferation at low micromolar concentrations.

Cell LineIC50 (µM)Mechanism of Action
SMMC-77210.37 - 5.07Induces apoptosis via caspase pathway
K5620.92 - 4.91Induces apoptosis via caspase pathway
A5495.72 - 36.15Less sensitive to hypoxic conditions

These results indicate that the compound's cytotoxic effects are enhanced under hypoxic conditions, a common characteristic of tumor microenvironments .

Mechanism Studies

The mechanism of action for 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile has been primarily linked to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that this process is mediated through a caspase-dependent pathway. For example, treatment with this compound resulted in decreased levels of procaspase-3 and increased cleavage of PARP in treated cells, confirming its role in apoptosis induction .

Case Studies

Several case studies have highlighted the efficacy of 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile in preclinical models:

  • Study on Hepatoma Cells : A study reported that treatment with the compound led to significant reductions in cell viability compared to control groups, with observed morphological changes indicative of apoptosis.
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile and its derivatives?

The Suzuki-Miyaura cross-coupling reaction is a foundational method for constructing biphenyl scaffolds. This involves coupling aryl halides (e.g., bromides or iodides) with arylboronic acids using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent system such as dioxane/water (2:1 v/v) . For amino- and fluoro-substituted derivatives, protecting groups (e.g., tert-butyloxycarbonyl, Boc) may be required to prevent side reactions. Post-coupling steps, such as hydrolysis or deprotection, are critical for introducing the amino and cyano groups .

Q. How can researchers characterize the structural and electronic properties of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) in deuterated solvents (e.g., CDCl₃) is essential for confirming regiochemistry and substituent orientation. For example, ¹H NMR signals for aromatic protons in biphenyl systems typically appear between δ 6.5–8.0 ppm, while ¹³C NMR can resolve nitrile (C≡N) carbons at ~δ 115–120 ppm . Mass spectrometry (MS) and high-resolution MS (HRMS) further validate molecular weight and purity. X-ray crystallography, as applied to structurally analogous compounds, provides definitive bond-length and angle data .

Q. What pharmacological applications have been explored for biphenyl-carbonitrile derivatives?

Biphenyl-carbonitrile derivatives are investigated as small-molecule inhibitors of protein-protein interactions (e.g., PD-1/PD-L1 axis in cancer immunotherapy) . Functionalization at the 3-amino and 3'-fluoro positions enhances binding affinity to target proteins. In silico studies of curcumin-biphenyl conjugates demonstrate potential anticancer activity via tubulin inhibition, validated by molecular docking and cytotoxicity assays .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Reproducing experiments with rigorously purified samples (HPLC ≥95% purity) and standardized protocols is critical. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) can resolve mechanistic inconsistencies .

Q. What are the key considerations for impurity profiling during synthesis?

Impurities such as des-fluoro byproducts or oxidation intermediates are monitored via HPLC with UV detection (λ = 254 nm) and LC-MS. Reference standards for common impurities (e.g., 4'-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile) are essential for quantification .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for high-yield synthesis of fluoro-substituted biphenyls?

Dual catalytic systems (e.g., Ni/Pd) improve efficiency in reductive cross-coupling, particularly for electron-deficient aryl halides. Solvent optimization (e.g., toluene/DMF mixtures), controlled temperature (80–110°C), and inert atmospheres (N₂/Ar) minimize side reactions. Microwave-assisted synthesis reduces reaction times for sterically hindered substrates .

Q. What computational strategies are effective in designing biphenyl-carbonitrile derivatives for specific targets?

Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., fluoro groups enhance electron-withdrawing properties). Molecular dynamics simulations assess binding stability in protein pockets (e.g., PD-L1), while quantitative structure-activity relationship (QSAR) models prioritize derivatives with optimal logP and polar surface area .

Q. How does crystallographic analysis resolve ambiguities in regiochemistry for amino-fluoro biphenyls?

Single-crystal X-ray diffraction distinguishes between para/meta substitution patterns and confirms hydrogen-bonding networks involving the amino group. For example, in 3-amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, intramolecular N–H⋯N interactions stabilize the planar structure .

Q. What safety protocols are critical for handling reactive intermediates in biphenyl-carbonitrile synthesis?

Bromomethyl derivatives (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile) require strict PPE (gloves, goggles), inert handling (glovebox), and spill containment (neutralizing agents like sodium bicarbonate). Storage under dry, dark conditions at 2–8°C prevents degradation .

Q. How can functional group modifications enhance the metabolic stability of biphenyl-carbonitrile drug candidates?

Fluorination at the 3'-position reduces oxidative metabolism by cytochrome P450 enzymes. Introducing methyl or methoxy groups at sterically shielded positions (e.g., ortho to the nitrile) further improves pharmacokinetic profiles. In vivo studies in rodent models validate oral bioavailability and half-life extensions .

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